6-Chloropurine riboside-3',5'-cyclic monophosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropurine riboside-3’,5’-cyclic monophosphate sodium salt is a cyclic nucleotide analogue of the natural signal molecule cyclic AMP. In this compound, the amino group in position 6 of the heterocyclic nucleobase is replaced by a chlorine atom . This modification enhances its membrane permeability and stability against phosphodiesterases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropurine riboside-3’,5’-cyclic monophosphate sodium salt involves the chlorination of purine riboside followed by cyclization to form the cyclic monophosphate. The reaction conditions typically include the use of chlorinating agents and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then crystallized or lyophilized to obtain the sodium salt form .
Chemical Reactions Analysis
Types of Reactions
6-Chloropurine riboside-3’,5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including nucleophilic substitution at the 6-position due to the presence of the reactive chlorine atom .
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or buffered solutions to maintain the stability of the cyclic monophosphate .
Major Products
The major products formed from these reactions are substituted purine riboside derivatives, which can be further utilized in various biochemical applications .
Scientific Research Applications
6-Chloropurine riboside-3’,5’-cyclic monophosphate sodium salt is widely used in scientific research due to its enhanced properties compared to natural cyclic AMP . It is utilized in studies involving:
Signal Transduction: As an analogue of cyclic AMP, it is used to study signal transduction pathways and the role of cyclic nucleotides in cellular processes.
Enzyme Activation: It is used to activate specific phosphodiesterases, such as PDE10 and PDE11, to study their functions and regulatory mechanisms.
Membrane Permeability Studies: Its enhanced membrane permeability makes it a valuable tool for studying the transport and uptake of cyclic nucleotides in cells.
Mechanism of Action
The mechanism of action of 6-Chloropurine riboside-3’,5’-cyclic monophosphate sodium salt involves its interaction with cyclic nucleotide-dependent pathways. It mimics the action of cyclic AMP by binding to and activating cyclic AMP-dependent protein kinases and other cyclic nucleotide-regulated enzymes . This leads to the modulation of various cellular processes, including gene expression, metabolism, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Cyclic AMP (cAMP): The natural signal molecule that 6-Chloropurine riboside-3’,5’-cyclic monophosphate sodium salt is designed to mimic.
Cyclic GMP (cGMP): Another cyclic nucleotide involved in similar signaling pathways but with distinct physiological roles.
Uniqueness
6-Chloropurine riboside-3’,5’-cyclic monophosphate sodium salt is unique due to its enhanced stability and membrane permeability compared to natural cyclic AMP . These properties make it a valuable tool for studying cyclic nucleotide-dependent processes in a more controlled and efficient manner .
Properties
Molecular Formula |
C10H9ClN4NaO6P |
---|---|
Molecular Weight |
370.62 g/mol |
IUPAC Name |
sodium;6-(6-chloropurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H10ClN4O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18);/q;+1/p-1 |
InChI Key |
NFGUUVNHKPUPKS-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.